molecular formula C24H25N5O3 B11282280 2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B11282280
M. Wt: 431.5 g/mol
InChI Key: KMHNGDCWSQEMSO-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential therapeutic applications and its role as a ligand for specific receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 4-(4-methoxyphenyl)piperazine under suitable conditions.

    Final functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, as a ligand for alpha1-adrenergic receptors, it can modulate the activity of these receptors, leading to various physiological effects. The compound’s structure allows it to bind to the receptor’s active site, influencing signal transduction pathways and ultimately affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(4-Methoxyphenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C24H25N5O3/c1-16-5-4-10-29-21(16)25-22-19(23(29)30)15-20(26(22)2)24(31)28-13-11-27(12-14-28)17-6-8-18(32-3)9-7-17/h4-10,15H,11-14H2,1-3H3

InChI Key

KMHNGDCWSQEMSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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